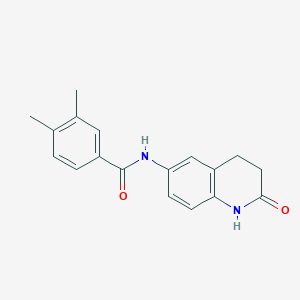![molecular formula C20H18ClN3O2S B6566080 4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921835-02-1](/img/structure/B6566080.png)
4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, commonly known as 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide, is a synthetic compound that has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer effects. In addition, 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been investigated for its potential use in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. In addition, 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been found to interact with certain receptors in the brain, such as the benzodiazepine receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer effects. In addition, this compound has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression. In animal studies, 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been found to reduce seizure activity and improve cognitive function.
実験室実験の利点と制限
The main advantage of using 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide in laboratory experiments is its relatively low cost and availability. In addition, this compound is relatively stable and easy to work with. However, there are some limitations to using 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide in laboratory experiments, including its potential to cause side effects, such as sedation and drowsiness.
将来の方向性
There are a number of potential future directions for 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide research. These include further investigation into the compound’s mechanism of action, its potential use in the treatment of neurological disorders, and its potential anti-cancer, anti-inflammatory, and anticonvulsant properties. In addition, further research is needed to determine the optimal dosage and potential side effects of 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide. Finally, additional research is needed to explore the potential of 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide as a therapeutic agent for a variety of diseases and disorders.
合成法
4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide can be synthesized using a variety of methods, including a two-step synthesis process. The first step involves the preparation of 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide from the reaction of 4-chlorobenzoyl chloride, methyl iodide, and 1,3-thiazole. The second step involves the reaction of 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide with methyl iodide to form the desired product.
科学的研究の応用
4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been studied extensively for its potential applications in pharmacology, biochemistry, and physiology. In particular, this compound has been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression. In addition, 4-chloro-N-methyl-1,3-thiazol-2-ylbenzamide has been studied for its potential anti-cancer, anti-inflammatory, and anticonvulsant properties.
特性
IUPAC Name |
4-chloro-N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-12-3-8-16(9-13(12)2)22-18(25)10-17-11-27-20(23-17)24-19(26)14-4-6-15(21)7-5-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDMFJZBIDOYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B6565999.png)
![1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine](/img/structure/B6566010.png)
![3,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6566017.png)
![3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6566025.png)

![3,4-dimethyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6566040.png)
![3,4-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6566054.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B6566061.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6566076.png)
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6566087.png)
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6566089.png)
![2-[(3,4-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566097.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6566117.png)